Cas no 126737-60-8 (8-((5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-8-yl)methyl)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate)

8-((5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-8-yl)methyl)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate structure
126737-60-8 structure
Nom du produit:8-((5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-8-yl)methyl)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate
Numéro CAS:126737-60-8
Le MF:C45H36O22
Mégawatts:928.754155158997
CID:165903
PubChem ID:14520989

8-((5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-8-yl)methyl)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate Propriétés chimiques et physiques

Nom et identifiant

    • Benzoic acid,3,4,5-trihydroxy-,1,1'-[methylenebis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-8,3-diyl]]ester
    • oolonghomobisflavan A
    • (-)-Oolonghomobisflavan A
    • Benzoic acid, 3,4,5-trihydroxy-,methylenebis[3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-8,3-diyl]ester, [2R-[2a,3a,8(2R*,3R*)]]-
    • Benzoicacid, 3,4,5-trihydroxy-,methylenebis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-8,3-diyl]ester (9CI)
    • (2R,2'R,3R,3'R)-8,8'-Methylenebis(5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-8,3-diyl) bis(3,4,5-trihydroxybenzoate)
    • [(2R,3R)-8-[[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-8-yl]methyl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate
    • 8-((5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-8-yl)methyl)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)ch
    • 8-((5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-8-yl)methy
    • 8-{[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(3,4,5-trihydroxyphenyl)carbonyloxy]-3,4-dihydro-2H-1-benzopyran-8-yl]methyl}-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
    • 1,1a(2)-[Methylenebis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-8,3-diyl]] bis(3,4,5-trihydroxybenzoate)
    • CHEMBL352057
    • DTXSID501101680
    • 126737-60-8
    • SCHEMBL12419509
    • 8-((5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-8-yl)methyl)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate
    • 8-((5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-(3,4,5-trihydroxyphenylcarbonyloxy)chroman-8-yl)methyl)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate
    • Piscine à noyau: 1S/C45H36O22/c46-22-12-24(48)20-10-34(64-44(62)16-5-30(54)38(60)31(55)6-16)40(14-1-26(50)36(58)27(51)2-14)66-42(20)18(22)9-19-23(47)13-25(49)21-11-35(65-45(63)17-7-32(56)39(61)33(57)8-17)41(67-43(19)21)15-3-28(52)37(59)29(53)4-15/h1-8,12-13,34-35,40-41,46-61H,9-11H2/t34-,35-,40-,41-/m1/s1
    • La clé Inchi: BJFGFQSYHAXQPO-NBNGAXDASA-N
    • Sourire: O1C2C(=C(C=C(C=2C[C@H]([C@H]1C1C=C(C(=C(C=1)O)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O)CC1=C(C=C(C2=C1O[C@H](C1C=C(C(=C(C=1)O)O)O)[C@@H](C2)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O

Propriétés calculées

  • Qualité précise: 928.16982277 g/mol
  • Masse isotopique unique: 928.16982277 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 16
  • Nombre de récepteurs de liaison hydrogène: 22
  • Comptage des atomes lourds: 67
  • Nombre de liaisons rotatives: 10
  • Complexité: 1530
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 395
  • Poids moléculaire: 928.8
  • Le xlogp3: 4.5

Propriétés expérimentales

  • Le PSA: 394.74000
  • Le LogP: 4.37060

Articles recommandés

Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
atkchemica
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
atkchemica